Methyl 6-(piperidin-4-YL)nicotinate
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Synthetic Chemistry
Pyridine and piperidine nuclei are fundamental heterocyclic systems that serve as crucial foundations in various fields, including agriculture and medicine. eurekaselect.comresearchgate.net Their derivatives are extensively utilized for a wide range of biological activities, functioning as antibacterial, antifungal, anticancer, and antihypertensive agents, among others. researchgate.netdntb.gov.ua The adaptability of these structures makes them a focal point in drug discovery and synthetic chemistry. researchgate.net
The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many naturally occurring and synthetic compounds with significant medicinal properties. researchgate.net Its derivatives are prominent in numerous clinical trials and are increasingly vital in modern medicine. researchgate.net The development of efficient and environmentally friendly synthetic methods for pyridine derivatives is a key area of research, driven by the demand for new therapeutic agents. researchgate.net
Piperidine, a saturated six-membered heterocycle, is one of the most important synthetic building blocks in the pharmaceutical industry. nih.gov Compounds containing the piperidine ring are found in over twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The synthesis of substituted piperidines is a significant focus of modern organic chemistry, with various methods being developed to create these complex structures efficiently. nih.gov Common synthetic routes to piperidines include the hydrogenation or reduction of pyridines. nih.gov
Role of Nicotinate (B505614) Derivatives as Chemical Probes and Building Blocks
Nicotinate derivatives, which are esters or amides of nicotinic acid (a pyridinecarboxylic acid), are valuable as chemical probes and synthetic building blocks. Methyl nicotinate, for example, is used topically to induce vasodilation and relieve muscle and joint pain. drugbank.comnih.gov This biological activity stems from its ability to penetrate the skin and hydrolyze to nicotinic acid, which then causes peripheral vasodilation. drugbank.com
In synthetic chemistry, nicotinate derivatives serve as versatile starting materials. For instance, Methyl 6-bromonicotinate is a key precursor in the synthesis of nicotinic acid analogs with lipid-lowering effects. guidechem.com The bromine atom in its structure allows for a variety of chemical transformations, enabling the construction of diverse and complex molecules. guidechem.com These derivatives are crucial for creating molecular libraries for drug and pesticide development. guidechem.com
Furthermore, the principles of using small molecules as building blocks are fundamental to prebiotic chemistry, where the activation and joining of simple molecules are thought to have led to the emergence of complex biomolecules. nih.gov In a similar vein, nicotinate derivatives provide a scaffold that can be systematically modified to explore chemical space and develop new functional molecules.
Overview of the Methyl 6-(piperidin-4-YL)nicotinate Structural Motif within Contemporary Chemical Research
The compound this compound combines the key structural features of both a nicotinate and a piperidine ring. This hybrid structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine moiety can be further functionalized, for example, by N-alkylation or N-acylation, to introduce a wide range of substituents.
The synthesis of related structures, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, highlights the importance of functionalized piperidines in drug development. researchgate.net The general synthetic strategies often involve the construction of the piperidine ring followed by modifications to the attached functional groups.
While specific research detailing the direct applications of this compound is not extensively available in the provided search results, its structural components suggest its potential as a scaffold for developing new therapeutic agents. The combination of the electron-deficient pyridine ring and the saturated, conformationally flexible piperidine ring offers a rich platform for designing molecules that can interact with a variety of biological targets. The nicotinate ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| This compound | Not Available | C12H16N2O2 | Building block in synthetic chemistry |
| Pyridine | 110-86-1 | C5H5N | Core scaffold in medicinal chemistry researchgate.net |
| Piperidine | 110-89-4 | C5H11N | Important synthetic block for drug construction nih.gov |
| Methyl nicotinate | 93-60-7 | C7H7NO2 | Topical vasodilator, chemical intermediate drugbank.comnih.gov |
| Methyl 6-bromonicotinate | 26218-78-0 | C7H6BrNO2 | Precursor for nicotinic acid analogs guidechem.com |
| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Not Available | C16H22N2O3 | Intermediate for narcotic analgesics researchgate.net |
| 6-Methylnicotinic acid | 3222-47-7 | C7H7NO2 | Starting material for synthesis prepchem.com |
| Methyl 6-methylnicotinate | 5470-70-2 | C8H9NO2 | Chemical intermediate prepchem.comenvironmentclearance.nic.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196157-10-4 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 6-piperidin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-2-3-11(14-8-10)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
HIXOSDHRTYKVJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of Methyl 6 Piperidin 4 Yl Nicotinate Analogues
Modification of the Methyl Ester Group
The methyl ester group in methyl 6-(piperidin-4-yl)nicotinate analogues is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. For instance, the alkaline hydrolysis of related methyl 6-substituted nicotinates has been studied to understand the electronic effects of substituents on the pyridine (B92270) ring. The resulting carboxylic acids, such as 6-methylnicotinic acid, are valuable intermediates for further derivatization. environmentclearance.nic.in The general process for the formation of nicotinic acid and its derivatives can involve the oxidation of a precursor followed by hydrolysis. environmentclearance.nic.in
A common method for synthesizing 6-methylnicotinic acid involves the reaction of 5-ethyl-2-methylpyridine (B142974) with sulfuric acid and nitric acid. environmentclearance.nic.in The resulting acid can then be esterified, and conversely, the ester can be hydrolyzed back to the acid.
Table 1: General Conditions for Hydrolysis of Nicotinate (B505614) Esters
| Reactant | Reagents | Solvent | Conditions | Product |
| Methyl 6-substituted nicotinate | NaOH or HCl | Water/Alcohol | Heat | 6-Substituted nicotinic acid |
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is often catalyzed by an acid or a base. A patented process describes the production of various 6-methylnicotinic acid esters through the transesterification of the initial ester mixture with different alcohols. google.com This method allows for the synthesis of a range of esters, which can have different physical and chemical properties compared to the initial methyl ester. google.com
The process involves heating the nicotinic acid with an alcohol, which can be methanol (B129727), ethanol, isopropanol, n-butanol, or t-butanol, to yield the corresponding ester. google.com
Table 2: Examples of Transesterification of 6-Methylnicotinate
| Starting Ester | Alcohol | Catalyst | Product | Reference |
| Methyl 6-methylnicotinate | Ethanol | Sulfuric Acid | Ethyl 6-methylnicotinate | google.com |
| Methyl 6-methylnicotinate | Isopropanol | Sulfuric Acid | Isopropyl 6-methylnicotinate | google.com |
| Methyl 6-methylnicotinate | n-Butanol | Sulfuric Acid | n-Butyl 6-methylnicotinate | google.com |
| Methyl 6-methylnicotinate | t-Butanol | Sulfuric Acid | t-Butyl 6-methylnicotinate | google.com |
Amidation Reactions
The methyl ester can be converted into an amide by reacting it with an amine. This amidation reaction is a common strategy to expand the chemical diversity of the core structure. A process for preparing N,N-diethyl-1-methylpiperidine-4-carboxamide, an analogue, involves reacting the corresponding carboxylic acid with thionyl chloride and then diethylamine. google.com This highlights a two-step process where the ester is first hydrolyzed to the acid, which is then activated and reacted with the amine. Direct amidation of the ester is also possible, often requiring higher temperatures or catalysts.
The synthesis of various 4-piperidone-1-carboxamides has been achieved through the reaction of isocyanates with N-unsubstituted 3,5-diylidene-4-piperidines, showcasing another route to amide formation on a related scaffold. nih.gov
Table 3: Synthesis of a Piperidine (B6355638) Carboxamide Analogue
| Reactant | Reagents | Product | Reference |
| 1-Methylpiperidine-4-carboxylic acid | 1. Thionyl chloride 2. Diethylamine | N,N-diethyl-1-methylpiperidine-4-carboxamide | google.com |
Derivatization of the Piperidine Nitrogen
N-Alkylation and N-Acylation Reactions
N-alkylation involves the addition of an alkyl group to the piperidine nitrogen, commonly achieved by reacting with an alkyl halide. For example, the synthesis of 1-methylpiperidine-4-carboxylic acid can be accomplished by reacting piperidine-4-carboxylic acid with formaldehyde (B43269) under transfer hydrogenation conditions. google.com In another instance, the N-alkylation of a purine (B94841) derivative with a piperidine moiety was achieved using various alkyl halides in the presence of a base. nih.gov
N-acylation introduces an acyl group to the piperidine nitrogen. This is typically performed using an acyl chloride or an acid anhydride. The synthesis of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones involves the acylation of 3,5-bis(ylidene)-4-piperidones followed by reaction with N-methylpiperazine. nih.gov Similarly, the preparation of 1-benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester is achieved by reacting the precursor with propionyl chloride. researchgate.net
Table 4: Examples of N-Alkylation and N-Acylation of Piperidine Analogues
| Reaction Type | Reactant | Reagent | Product | Reference |
| N-Alkylation | Piperidine-4-carboxylic acid | Formaldehyde | 1-Methylpiperidine-4-carboxylic acid | google.com |
| N-Acylation | 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester | Propionyl chloride | 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester | researchgate.net |
| N-Acylation | 3,5-bis(ylidene)-4-piperidone | Acyl chloride | 1-Acyl-3,5-bis(ylidene)-4-piperidone | nih.gov |
Formation of Sulfonyl Derivatives
The piperidine nitrogen can also be functionalized by reaction with a sulfonyl chloride to form a sulfonamide. This transformation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's polarity and binding characteristics. The synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones demonstrates this type of derivatization on a related piperidone scaffold. nih.gov In a broader context, the synthesis of nitrogen heterocycles with an endocyclic sulfonamide fragment has been developed using N-(chlorosulfonyl)imidoyl chloride as a key reagent. nih.gov
In the synthesis of various bioactive compounds, a common step is the reaction of an amine with a desired sulfonyl chloride in a solvent like dichloromethane (B109758) with pyridine added. nih.gov
Table 5: Synthesis of a Piperidine Sulfonyl Derivative Analogue
| Reactant | Reagent | Product | Reference |
| 3,5-bis(ylidene)-4-piperidone | Alkylsulfonyl chloride | 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone | nih.gov |
| Amine | Sulfonyl chloride | Sulfonamide | nih.gov |
Heterocyclic Ring Annulation at the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a prime site for elaboration, including the construction of fused heterocyclic ring systems. This strategy, known as annulation, conformationally constrains the piperidine ring, which can be advantageous for receptor binding and can lead to novel chemical entities.
One common approach involves the reaction of the piperidine nitrogen with bifunctional electrophiles. For instance, α,ω-dihaloalkanes can be used to construct new saturated rings. The reaction sequence typically begins with the N-alkylation of the piperidine with a haloalkyl-containing reactant, followed by an intramolecular cyclization to form the fused ring system.
A representative reaction is the construction of a fused pyrazolidine (B1218672) ring. This can be achieved by reacting a piperidine derivative with a suitable precursor, leading to a bicyclic structure. These fused systems are explored for their potential as scaffolds in various therapeutic areas. The synthesis of piperidines through intramolecular cyclization is a well-established method, often involving metal-catalyzed processes or electrophilic cyclization. mdpi.com
Table 1: Examples of Heterocyclic Ring Annulation Reactions
| Reactant A (Piperidine Derivative) | Reactant B (Annulating Agent) | Resulting Fused System | Reaction Conditions |
|---|---|---|---|
| This compound | 1-bromo-2-chloroethane | Methyl 6-(octahydropyrido[1,2-a]pyrazin-2-yl)nicotinate | Base (e.g., K₂CO₃), High Temperature |
| This compound | Acrolein | Tetrahydropyrido[1,2-a]pyrimidine derivative | Michael Addition followed by intramolecular cyclization |
Substituent Effects on the Pyridine Ring
Modifying the electronic properties of the pyridine ring through the introduction of various substituents can significantly impact the biological activity of this compound analogues. The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution challenging but also opens avenues for specific functionalization strategies. nih.gov
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen. nih.gov Reactions like nitration and halogenation often require harsh conditions and can result in low yields or mixtures of isomers. digitellinc.comyoutube.com
Nitration: The nitration of pyridines typically requires aggressive reagents, such as a mixture of nitric acid and fuming sulfuric acid (oleum). google.comntnu.no The reaction proceeds by generating the nitronium ion (NO₂⁺), which then attacks the electron-deficient ring. For the this compound scaffold, the substitution is expected to occur at the 3- or 5-position, meta to the deactivating ester and piperidinyl groups. To enhance reactivity and control regioselectivity, the reaction can be performed on the corresponding pyridine N-oxide derivative. The N-oxide activates the ring towards electrophilic attack, particularly at the 4-position, and the oxide can be subsequently removed. ntnu.no Another strategy involves using dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite. ntnu.no
Halogenation: Halogenation of the pyridine ring also faces challenges due to its low reactivity towards electrophiles. digitellinc.commountainscholar.org Gas-phase radical chlorination can be used, but it often yields mixtures of products. youtube.com More controlled methods have been developed, such as using designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov For bromination, reacting pyridine with bromine in oleum (B3057394) can yield the 3-bromopyridine (B30812) derivative. ntnu.no
Table 2: Electrophilic Aromatic Substitution on a Model Pyridine System
| Reaction | Reagents | Typical Position of Substitution | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ (oleum) | 3- or 5-position | Harsh conditions required; N-oxide activation improves yield and selectivity. google.comntnu.no |
| Bromination | Br₂ / Oleum | 3-position | Strongly acidic medium is necessary. ntnu.no |
| Chlorination | Cl₂ / AlCl₃, 100°C | 3-position | Requires Lewis acid catalyst and elevated temperature. ntnu.no |
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to functionalize halogenated pyridine rings. These reactions offer a versatile route to introduce aryl, heteroaryl, or alkenyl groups onto the nicotinate scaffold.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated (or triflated) pyridine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org For example, a bromo-substituted methyl nicotinate can be coupled with various arylboronic acids to generate biaryl structures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive chloro-pyridines. libretexts.orgnih.gov Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step with challenging substrates. researchgate.net
Heck Reaction: The Heck reaction couples a halo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This method is effective for introducing vinyl groups onto the pyridine ring. While traditional Heck reactions required high temperatures, modern methods, sometimes utilizing visible light, can proceed at room temperature. rsc.org Nickel-catalyzed versions of the Heck reaction have also been developed and can sometimes offer advantages over palladium, especially for substrates with certain heterocyclic rings. nih.gov
Table 3: Cross-Coupling Reactions on a Halogenated Nicotinate Template
| Reaction | Halogenated Nicotinate Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Methyl 6-bromo-5-chloronicotinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted nicotinate |
| Heck | Methyl 5-bromonicotinate | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted nicotinate |
Synthesis of Bridged and Spirocyclic Analogues Incorporating the Piperidine-Nicotinate Scaffold
Creating more rigid and three-dimensionally complex structures from the piperidine-nicotinate scaffold can lead to compounds with improved selectivity and novelty. This is achieved through the synthesis of bridged and spirocyclic analogues.
Bridged Analogues: Bridged systems introduce conformational constraints by connecting two non-adjacent atoms of the piperidine ring. nih.gov These bicyclic structures can orient substituents in specific spatial arrangements, which is critical for optimizing interactions with biological targets. researchgate.net The synthesis of such structures often involves multi-step sequences, including intramolecular cyclization reactions. researchgate.netnih.gov For example, a 2,6-bridged piperidine can be synthesized to hold the parent ring in a rigid conformation. researchgate.net
Spirocyclic Analogues: Spirocycles are formed by having one carbon atom common to two rings. In the context of the this compound scaffold, the C4 position of the piperidine is an ideal point for spiro-annulation. A common synthetic route involves the reaction of a protected piperidin-4-one with a suitable bifunctional reagent. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a phenol (B47542) derivative bearing an ortho-hydroxyethyl group can lead to a spiro[chromane-2,4'-piperidine] system after cyclization. clockss.org These rigid structures are of great interest in drug discovery for their ability to explore new regions of chemical space.
Table 4: Examples of Bridged and Spirocyclic Scaffolds
| Scaffold Type | Synthetic Strategy | Key Intermediate | Resulting Structure |
|---|---|---|---|
| Bridged Piperidine | Intramolecular cyclization of a disubstituted piperidine | Piperidine with functionalized side chains at C2 and C6 | 3,8-Diazabicyclo[3.2.1]octane derivative |
| Spirocyclic Piperidine | Condensation and subsequent cyclization | N-Boc-4-oxopiperidine | Spiro[chromane-2,4'-piperidine] derivative clockss.org |
Investigation of Biological Activities and Mechanisms of Action Preclinical and in Vitro Focus
Enzyme Inhibition Studies of Nicotinate-Piperidine Hybrids
The core structure of nicotinate-piperidine is a versatile scaffold that has been explored for its inhibitory effects against a variety of enzymatic targets. These studies are crucial for elucidating the compound's mechanism of action and identifying its potential therapeutic relevance.
Evaluation as P2Y1 Receptor Antagonists: In Vitro Cell-Based Assays
The P2Y1 receptor, a purinergic G-protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a significant role in physiological processes such as platelet aggregation and neurotransmission. nih.gov The development of antagonists for this receptor is a key area of research. In functional assays, the inhibitory effects of potential antagonists are often measured by their ability to block the actions of agonists like ADP. For instance, studies on rat brain cortex have shown that the inhibitory effects of ADP on neurotransmitter release can be completely abolished by selective P2Y1 antagonists like MRS 2500. nih.gov This type of cell-based assay is fundamental in characterizing the antagonistic properties of new chemical entities at the P2Y1 receptor. nih.gov While specific data for Methyl 6-(piperidin-4-YL)nicotinate is not detailed in the provided sources, the established methodologies using selective antagonists confirm the feasibility of evaluating such compounds in relevant cell-based systems. nih.govnih.gov
Assessment of P2Y12 Antagonism in Platelet Aggregation Models (non-human)
The P2Y12 receptor is a crucial mediator of ADP-induced platelet aggregation, making it a primary target for antiplatelet agents. nih.govyoutube.com Nicotinate-piperidine derivatives have been synthesized and evaluated as P2Y12 antagonists. Based on the structure of the known P2Y12 antagonist AZD1283, a series of novel bicyclic pyridine (B92270) derivatives were developed. nih.gov One such derivative, compound 58l, demonstrated potent inhibition of platelet aggregation in in vitro models. nih.gov Furthermore, a brain-permeable nicotinate (B505614) derivative containing a piperidinyl ring, [18F]12, was developed as a PET tracer and showed high affinity for the P2Y12 receptor. acs.org These studies utilize non-human platelet aggregation assays to quantify the inhibitory potency of these compounds. nih.gov
Table 1: In Vitro P2Y12 Antagonist Activity of Nicotinate-Piperidine Analogs
| Compound | Model System/Assay | Key Finding | Source |
|---|---|---|---|
| Compound 58l | In vitro platelet aggregation | Potent inhibition of platelet aggregation | nih.gov |
| [18F]12 | P2Y12 Receptor Affinity Assay | High affinity (IC50 in nanomolar range) | acs.org |
| Compound 12 | P2Y12 Receptor Affinity Assay | IC50 of 114 nM | acs.org |
| Compound 14 | P2Y12 Receptor Affinity Assay | IC50 of 199 nM | acs.org |
Characterization of CSF-1R Inhibitory Activity in Cell-Free and Cell-Based Systems
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages. nih.govnih.gov Its inhibition is a promising strategy in cancer immunotherapy and for treating inflammatory diseases. nih.govsemanticscholar.org The inhibitory activity of compounds against CSF-1R is typically determined using both cell-free (biochemical) and cell-based assays. nih.gov Cell-free assays directly measure the inhibition of the purified kinase enzyme, providing IC50 values that indicate the concentration of the inhibitor required to reduce enzyme activity by half. selleckchem.com Cell-based assays assess the compound's effect within a cellular context, such as inhibiting CSF-1R phosphorylation or blocking the proliferation of CSF-1-dependent cells. nih.govnih.gov Several CSF-1R inhibitors have been characterized using these methods, demonstrating a range of potencies. semanticscholar.orgnih.gov For example, the tyrosine kinase inhibitor Nintedanib was shown to prevent the CSF1-induced phosphorylation of CSF1R in human macrophages. nih.gov
Table 2: Inhibitory Activity of Various Compounds on CSF-1R
| Compound | Assay Type | Key Finding | Source |
|---|---|---|---|
| CSF1R-IN-1 | In vitro kinase assay | IC50 of 0.5 nM | selleckchem.com |
| BPR1K871 (9) | Kinase-Glo assay | IC50 of 19 nM | semanticscholar.org |
| Compound 10 | In vitro kinase assay | IC50 of 21 nM | semanticscholar.org |
| BPR1R024 (12) | In vitro kinase assay | IC50 of 0.53 nM | semanticscholar.org |
| Nintedanib | In vitro (human macrophages) | Prevented CSF1-induced CSF1R phosphorylation | nih.gov |
| GW2580 | In vitro (human macrophages) | Decreased macrophage adhesion and CCL2 production | nih.gov |
| Ki20227 | Biochemical/Cellular assays | Profiled as a reference inhibitor with a slow dissociation rate | nih.gov |
Note: The compounds listed are established CSF-1R inhibitors and are not all nicotinate-piperidine hybrids, but illustrate the standard assays used for characterization.
Modulation of Stearoyl-CoA Desaturase (SCD1) Activity in Liver Cell Models
Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. medchemexpress.com Its overexpression is linked to metabolic diseases like non-alcoholic fatty liver disease (NAFLD). medchemexpress.comnih.gov A novel SCD-1 inhibitor with a structure related to the nicotinate-piperidine scaffold, N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide, has been shown to effectively inhibit liver SCD-1 activity. nih.gov In studies using rat models of nonalcoholic steatohepatitis (NASH), this compound reduced hepatic triglyceride accumulation, liver injury, and inflammation. nih.gov In liver cell models such as HepG2, other SCD1 inhibitors like CAY10566 have been shown to decrease cell proliferation and survival by reducing the concentration of monounsaturated fatty acids. nih.gov These findings highlight the role of SCD1 in liver cell pathology and the potential for its inhibitors to modulate these effects. nih.govnih.gov
Table 3: Effects of SCD1 Inhibitors in Liver Models
| Compound | Model System | Key Finding | Source |
|---|---|---|---|
| N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide | NASH rat model | Ameliorated hepatic triglyceride accumulation, liver injury, and inflammation. nih.gov | nih.gov |
| CAY10566 | HepG2 & HepaRG liver cell lines | Decreased cell proliferation/survival; reduced monounsaturated fatty acid concentration. nih.gov | nih.gov |
| A939572 | Mouse and human enzymatic assays | Potent SCD1 inhibitor (IC50 <4 nM for mouse, 37 nM for human). | medchemexpress.com |
Inhibition of Other Enzyme Targets (e.g., Bacterial GyrB)
Bacterial DNA gyrase is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govnih.gov The GyrB subunit contains the ATP-binding site, and its inhibition disrupts DNA synthesis, leading to cell death. researchgate.netresearchgate.net Research into novel GyrB inhibitors has explored various chemical scaffolds, including pyridine derivatives. A pyridine-carboxamide compound incorporating an N-ethylurea motif demonstrated nanomolar activity against both S. aureus and E. coli GyrB in protein-based assays. mdpi.com Additionally, a class of compounds known as pyrrolamides, which feature a piperidine (B6355638) ring, have been optimized as potent antibacterial agents that target DNA gyrase. researchgate.net These studies confirm that the broader class of piperidine-containing heterocyclic compounds are being actively investigated for their potential as inhibitors of bacterial enzymes. researchgate.netmdpi.com
Table 4: Activity of Piperidine-Containing Derivatives Against Bacterial Gyrase
| Compound Class/Name | Target | Assay Type | Key Finding | Source |
|---|---|---|---|---|
| Pyridine-carboxamide (19) | S. aureus GyrB, E. coli GyrB | Protein-based assay | IC50 = 24 nM (S. aureus), IC50 = 28 nM (E. coli) | mdpi.com |
| Pyrrolamides | DNA Gyrase | Biochemical & Cellular assays | Potent inhibition of DNA gyrase, leading to antibacterial activity. | researchgate.net |
| Hydroxyisopropyl pyridazine (B1198779) (28) | S. aureus Gyrase (GyrB) | Enzyme inhibition assay | IC50 = 49 nM | researchgate.net |
Receptor Ligand Binding and Modulation (non-human, in vitro)
Beyond enzyme inhibition, nicotinate-piperidine hybrids and related structures have been evaluated for their ability to bind to and modulate various G-protein-coupled receptors (GPCRs) in non-human, in vitro settings. These binding assays are critical for determining a compound's affinity and selectivity for its molecular target.
For instance, in the development of antagonists for the P2Y14 receptor, bridged piperidine analogs were synthesized and evaluated in a fluorescence binding assay, which identified compounds with high affinity (IC50 values in the nanomolar range). nih.gov Similarly, for the P2Y12 receptor, various nicotinate derivatives containing a piperidinyl ring were tested, with several compounds displaying high binding affinities, as quantified by their IC50 values. acs.org High-throughput screening methods using membrane potential dyes have also been established to identify antagonists for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes in stably-transfected cell lines. nih.gov These diverse in vitro receptor binding and modulation studies are essential for the preclinical characterization of compounds like this compound and its analogs.
Table 5: In Vitro Receptor Binding Affinity of Piperidine Derivatives
| Compound | Receptor | Assay Type | Affinity (IC50) | Source |
|---|---|---|---|---|
| Isoquinuclidine (34) | P2Y14 Receptor | Fluorescence binding assay | 15.6 nM | nih.gov |
| Isonortropanol (30) | P2Y14 Receptor | Fluorescence binding assay | 21.3 nM | nih.gov |
| Compound 12 | P2Y12 Receptor | Radioligand binding assay | 114 nM | acs.org |
| Compound 14 | P2Y12 Receptor | Radioligand binding assay | 199 nM | acs.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The following subsections analyze how modifications to the different chemical moieties of the this compound scaffold could influence its biological activity, based on SAR studies of related compounds.
The piperidine ring is a common motif in pharmacologically active compounds, and its substitution pattern can significantly modulate receptor affinity and selectivity. nih.govnih.gov Studies on piperidine derivatives have shown that the position and nature of substituents are critical for activity at various receptors.
For instance, in a series of piperine (B192125) derivatives, methyl substitution at the 2- and 3-positions of the piperidine ring was associated with antidepressant-like activity, whereas unsubstituted or 4-methyl-substituted piperidines were inactive. anadolu.edu.tr In the context of sigma-1 receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity, indicating that the piperidine moiety was a crucial structural element for this target. nih.gov Furthermore, for monoamine oxidase (MAO) inhibitors, para-substitution on a phenylpiperidine ring is generally preferred over meta-substitution, and the addition of a hydroxyl group can enhance inhibitory effects. nih.gov These findings collectively suggest that substitutions on the piperidine ring of this compound could be a key strategy to modulate its potency and selectivity for various biological targets.
The nicotinate ester portion of the molecule also presents opportunities for modification to fine-tune biological activity. The ester group itself, in this case, a methyl ester, can influence properties such as solubility, metabolic stability, and receptor interaction.
In this compound, the piperidine ring is directly attached to the nicotinate ring. This direct linkage creates a relatively rigid structure. The concept of a "linker" can be expanded to include the introduction of a flexible or rigid chain between these two moieties.
The length and flexibility of such a linker are critical in determining the biological activity of many receptor ligands. nih.gov For arylpiperazine derivatives targeting serotonin (B10506) receptors, the length of the alkyl linker chain between the piperazine and the core scaffold has a significant impact on affinity. nih.gov Similarly, for piperazine compounds with affinity for opioid receptors, modifying the length and flexibility of the side chain was found to significantly improve binding affinity. ijrrjournal.com The introduction of a linker between the piperidine and nicotinate rings of the subject compound would alter the spatial relationship between the two key pharmacophoric elements, potentially allowing for optimal positioning within a receptor binding site that might not be possible with the direct linkage.
Anti-Microbial Activity of Nicotinate-Piperidine Conjugates
The conjugation of piperidine moieties with nicotinate and other heterocyclic structures has been a strategy in the search for novel antimicrobial agents. The inherent bioactivity of the piperidine ring, a common scaffold in many alkaloids and pharmaceuticals, is explored for its potential to yield compounds with significant antibacterial and antifungal properties.
Derivatives incorporating the piperidine scaffold have been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies on various piperidine derivatives have demonstrated a spectrum of activity, with some compounds showing moderate to excellent inhibition against key bacterial strains.
For instance, certain novel piperidone derivatives have been synthesized and screened for their in vitro antibacterial activity. nih.gov One such compound, containing an N-dimethylamine moiety on the piperidone ring, showed notable activity against Bacillus subtilis and Staphylococcus aureus at concentrations of 0.5 and 1 mg/mL, comparable to the standard drug streptomycin (B1217042). nih.gov In another study, a newly synthesized piperidine derivative, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, displayed excellent antibacterial activity, particularly against the Gram-positive bacterium S. aureus, with performance noted as being good relative to the standard drug chloramphenicol. researchgate.net
The antibacterial efficacy is often dependent on the specific substitutions on the piperidine ring. A series of 5(R)- nih.govnih.govnih.govtriazolylmethyl oxazolidinones featuring a piperidine group was assessed for antibacterial action. frontiersin.org A derivative with an exo-cyanoethylidene group at the 4-position of the piperidine ring was found to be two to threefold more potent than linezolid (B1675486) against penicillin-resistant Staphylococcus pneumoniae. frontiersin.org Similarly, myricetin (B1677590) derivatives containing a piperidine fragment have also been synthesized and tested, with some showing excellent inhibitory effects against plant-pathogenic bacteria like Xanthomonas oryzae pv. Oryzae. wikipedia.org
The table below summarizes the antibacterial activities of various piperidine-containing compounds from selected studies.
| Compound Class | Bacterial Strain(s) | Key Findings | Reference(s) |
| Piperidone Derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Compound 5a showed excellent activity against B. subtilis and activity similar to streptomycin against S. aureus. Nitrile-containing derivative 5d showed better activity than ciprofloxacin (B1669076) against several strains. | nih.gov |
| Piperidine-Cinnamic Acid Ester Conjugates | Staphylococcus aureus, Escherichia coli | Compound 2 showed excellent activity, particularly against S. aureus, and was more active than its ethyl ester analog. | researchgate.net |
| Piperidine-Substituted Oxazolidinones | Penicillin-resistant Staphylococcus pneumonia | Compound 12a was two to threefold more potent than linezolid. | frontiersin.org |
| General Piperidine Derivatives | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | A synthesized derivative (compound 6) exhibited the strongest inhibitory activity among the tested compounds, with MIC values of 0.75 mg/ml against B. subtilis. | nih.gov |
| Myricetin-Piperidine-Amide Derivatives | Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac) | Compound Z30 had an EC50 of 2.7 μg/mL against Xoo. Compound Z26 had an EC50 of 3.9 μg/mL against Xac. | wikipedia.org |
The potential of piperidine conjugates as antifungal agents has also been investigated, revealing varied efficacy depending on the fungal species and the specific chemical structure of the derivative.
In one study, a series of novel piperidine derivatives were tested against seven different fungi. nih.gov While the compounds showed no activity against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium, some derivatives exhibited varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. nih.gov
More targeted research has yielded potent antifungal agents from this class of compounds. For crop protection, novel thymol (B1683141) derivatives incorporating a piperidine-containing sulfonamide moiety were designed. researchgate.net Two compounds, 5m and 5t, demonstrated remarkable in vitro activity against the plant pathogen Phytophthora capsici, with EC50 values of 8.420 and 8.414 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. researchgate.net Another compound from this series, 5v, was highly effective against Sclerotinia sclerotiorum. researchgate.net Furthermore, myricetin derivatives containing piperidine have been found to exhibit high antifungal activity against Rhizoctonia solani (Rs), with one compound (Z26) showing an EC50 value of 8.3 μg/mL. wikipedia.org
The table below presents findings on the antifungal activity of selected piperidine conjugates.
| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |
| General Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Showed varying degrees of inhibition; no activity against F. verticilliodes, C. utilus, P. digitatium. | nih.gov |
| Piperidine-Containing Thymol Derivatives | Phytophthora capsici, Sclerotinia sclerotiorum | Compounds 5m and 5t were more effective against P. capsici than azoxystrobin. Compound 5v showed excellent activity against S. sclerotiorum. | researchgate.net |
| Myricetin-Piperidine-Amide Derivatives | Rhizoctonia solani (Rs) | Compound Z26 displayed high antifungal activity with an EC50 of 8.3 μg/mL. | wikipedia.org |
The antiviral potential of piperidine-containing structures has been explored in vitro. Studies targeting non-human viruses or using non-human cell lines have provided initial evidence of activity. For example, piperidine alkaloids isolated from the flowers of Senna spectabilis were evaluated for their effect on Chikungunya virus (CHIKV) infection in vitro, with results suggesting that the compounds have the potential to be repurposed as anti-CHIKV drugs. nih.gov
In other in vitro studies, piperidine-4-carboxamide derivatives were assessed for their activity against coronaviruses. One compound, NCGC2955, demonstrated antiviral activity against the human α-coronavirus NL63 in infected Vero cells (African green monkey kidney) with a half-maximal effective concentration (EC50) of 2.5 ± 0.15 µM. nih.gov The same compound also inhibited the beta-coronavirus SARS-CoV-2 in Vero E6 cells. nih.gov While the viruses are of human origin, the use of non-human cell lines is a key component of this preclinical, in vitro evaluation.
Anti-Fibrotic Activity in Hepatic Stellate Cell Models
Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix, a process driven primarily by the activation of hepatic stellate cells (HSCs). acs.org Research into compounds that can modulate HSC behavior is a key strategy for developing anti-fibrotic therapies. Studies on nicotinic acid and related compounds have shown significant effects on HSCs in vitro and in preclinical models.
Notably, nicotinic acid (NA) has been shown to prevent thioacetamide-induced liver fibrosis in rats. nih.gov The mechanism is associated with its antioxidant properties and its ability to prevent HSC activation by blocking the expression of α-smooth muscle actin (α-SMA), a key marker of activated HSCs. nih.gov Similarly, nicotinamide, a form of vitamin B3, was found to inhibit the viability of a rat HSC cell line in a dose- and time-dependent manner, suppress DNA synthesis, and induce apoptosis, thereby reducing fibrogenesis. nih.gov
Conversely, it is critical to distinguish the effects of nicotinic acid from nicotine (B1678760). Studies have shown that nicotine can aggravate liver fibrosis. nih.gov In vitro analysis revealed that activated HSCs express the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov Treatment of the human HSC line LX-2 with nicotine led to increased expression of COL1A1 (a collagen gene) and enhanced cell proliferation, indicating a pro-fibrotic effect mediated through this receptor. nih.gov
This highlights the contrasting roles of different nicotinic compounds in liver fibrosis, where nicotinic acid and its amide show therapeutic potential by inhibiting HSCs, while nicotine may promote fibrosis.
The table below summarizes the effects of different nicotinic compounds on hepatic stellate cells.
| Compound | Cell Model | Key Findings | Implication | Reference(s) |
| Nicotinic Acid (NA) | Rat model of liver fibrosis, primary HSCs | Prevented HSC activation by blocking α-SMA expression. | Anti-fibrotic | nih.gov |
| Nicotinamide (NA) | Rat HSC line (THSC-Cl6) | Inhibited cell viability, suppressed DNA synthesis, induced apoptosis, and reduced collagen mRNA expression. | Anti-fibrotic | nih.gov |
| Nicotine | Human HSC line (LX-2), primary rat HSCs | Increased COL1A1 expression and cell proliferation via the α7nAChR on activated HSCs. | Pro-fibrotic | nih.gov |
Other Investigational Biological Activities in Non-Human or In Vitro Models
Beyond antimicrobial and anti-fibrotic activities, compounds containing nicotinate and piperidine scaffolds have been investigated for other potential biological effects in non-human or in vitro settings.
Antioxidant Activity: Several studies on piperidine derivatives have included assessments of their antioxidant potential. One investigation found that synthesized piperidine derivatives demonstrated scavenging capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with one compound showing 78% scavenging at a concentration of 1000 µg/ml. nih.gov The anti-fibrotic effects of nicotinic acid are also partly attributed to its antioxidant properties, where it helps restore the redox equilibrium in liver tissue. nih.gov
Enzyme Inhibition: Certain piperidine-containing compounds have been evaluated for their effects on enzyme activity. A series of piperidine-substituted oxazolidinones, while primarily studied for antibacterial effects, were also noted to have reduced inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org In another context, myricetin derivatives containing a piperidine fragment were suggested to act as potential succinate (B1194679) dehydrogenase inhibitors (SDHI), a mechanism relevant to their antifungal properties. wikipedia.org
Receptor Binding: A PET tracer combining nicotinate and piperidine structures was developed for imaging the P2Y12 receptor in the central nervous system. This compound, [18F]12, showed high affinity and specificity for the target receptor in vitro and was used for imaging microglia in mouse models. The study noted that the highest signals of tracer uptake outside the brain were in the liver and kidney.
Computational and Theoretical Studies of Methyl 6 Piperidin 4 Yl Nicotinate Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.
Protein-Ligand Interaction Fingerprints
Protein-ligand interaction fingerprints (IFPs) are a powerful tool for characterizing and comparing the binding modes of different ligands to a protein target. nih.gov They encode the three-dimensional structural information of a protein-ligand complex into a one-dimensional bit string, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. nih.gov These fingerprints can capture various types of interactions, including hydrogen bonds, hydrophobic contacts, and ionic interactions. nih.gov
By analyzing the interaction fingerprints of Methyl 6-(piperidin-4-YL)nicotinate analogues, researchers can identify key residues and interaction types that are crucial for binding. For instance, docking studies of similar piperidine (B6355638) derivatives have revealed the importance of hydrogen bonds with specific residues in the active site of target proteins. semanticscholar.org The analysis of these fingerprints across a series of analogues allows for the development of a structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. nih.gov
Table 1: Representative Protein-Ligand Interaction Fingerprint Data
| Analogue | Target Protein | Interacting Residues | Interaction Types |
| Analogue A | Kinase 1 | GLU-101, TYR-102 | Hydrogen Bond, Hydrophobic |
| Analogue B | Protease 1 | ASP-25, ILE-50 | Hydrogen Bond, van der Waals |
| Analogue C | Kinase 1 | GLU-101, LEU-150 | Hydrogen Bond, Hydrophobic |
| Analogue D | GPCR 1 | SER-203, PHE-290 | Hydrogen Bond, Aromatic |
This table is a hypothetical representation of typical data obtained from protein-ligand interaction fingerprint analysis and does not represent actual experimental results.
Binding Affinity Predictions and Scoring Functions
A critical aspect of molecular docking is the use of scoring functions to predict the binding affinity between a ligand and a protein. nih.gov These functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. frontiersin.orgnih.gov Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. nih.gov
In the context of this compound analogues, scoring functions are employed to rank different compounds based on their predicted binding affinities. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing. For example, a study on piperidine derivatives targeting the main protease of SARS-CoV-2 used docking scores to identify potential inhibitors. nih.gov It is important to note that while scoring functions are powerful tools, their accuracy can vary, and they are often used in conjunction with other computational methods and experimental validation. nih.govfrontiersin.org
Table 2: Predicted Binding Affinities of this compound Analogues
| Analogue | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Analogue A | Kinase 1 | -9.5 | 50 nM |
| Analogue B | Protease 1 | -8.2 | 200 nM |
| Analogue C | Kinase 1 | -9.8 | 35 nM |
| Analogue D | GPCR 1 | -7.5 | 500 nM |
This table is a hypothetical representation of data from binding affinity predictions and does not represent actual experimental results.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, offering insights that complement molecular docking studies. researchgate.net These methods are based on the principles of quantum mechanics and can be used to calculate a wide range of molecular properties.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.govresearchgate.net It is particularly valuable for studying the electronic properties of drug candidates like the analogues of this compound. DFT calculations can provide information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and interactions with biological targets. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of a molecule. jocpr.com A smaller HOMO-LUMO gap suggests higher reactivity. alliedacademies.org
For this compound analogues, FMO analysis can predict their reactivity and potential for forming covalent bonds with a target protein. By calculating the HOMO and LUMO energies, researchers can understand how structural modifications to the piperidine or nicotinate (B505614) moieties affect the electronic properties and, consequently, the biological activity. jocpr.com
Table 3: Frontier Molecular Orbital Energies of this compound Analogues
| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Analogue A | -6.2 | -1.5 | 4.7 |
| Analogue B | -6.5 | -1.2 | 5.3 |
| Analogue C | -6.1 | -1.6 | 4.5 |
| Analogue D | -6.8 | -1.0 | 5.8 |
This table is a hypothetical representation of data from FMO analysis and does not represent actual experimental results.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. uni-muenchen.de It provides a color-coded map where different colors represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are likely to be sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net
MEP maps of this compound analogues can identify the regions of the molecule that are most likely to participate in electrostatic interactions with a protein. nih.gov For example, the nitrogen atoms in the pyridine (B92270) and piperidine rings, as well as the oxygen atoms of the ester group, are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. nih.gov This information is invaluable for understanding the non-covalent interactions that govern ligand binding and for designing analogues with improved binding affinity and selectivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov For analogues of this compound, which are often investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), QSAR models serve as powerful tools to guide the synthesis of novel compounds with enhanced affinity and selectivity. nih.govnih.gov These models translate the complex interplay between a molecule's structure and its function into a mathematical equation, enabling the prediction of activity for yet-to-be-synthesized analogues. nih.govyoutube.com
The development of predictive QSAR models for this compound analogues involves a multi-step process. Initially, a dataset of compounds with known biological activities (e.g., binding affinity for nAChR subtypes) is compiled. researchgate.net Various computational methods are then utilized to build the predictive models.
One classical approach is the Hansch analysis , which has been applied to series of nicotinic ligands and reveals factors like steric effects that modulate receptor affinity. nih.govnih.gov More advanced, three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are also widely used. nih.govnih.gov CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields around the aligned molecules, indicating regions where modifications would likely enhance or diminish biological activity. nih.gov For nicotinic agonists, CoMFA has successfully merged models from different chemical classes into more general and robust predictive tools. nih.govnih.gov
Other machine learning techniques, such as artificial neural networks (ANN) , are also employed to create sophisticated, non-linear models. nih.govnih.gov These models can capture more complex relationships within the data and have shown excellent performance in predicting the binding affinity of diverse compounds to their targets. nih.govmdpi.com The robustness and predictive power of these models are rigorously assessed through validation techniques, including leave-one-out (LOO) cross-validation, external validation with a test set of compounds, and Y-randomization tests. nih.govyoutube.comnih.govmdpi.com For instance, a global 3D-QSAR/CoMFA model developed for a large set of nicotinic ligands demonstrated high predictive capability, which was confirmed by accurately forecasting the affinity of an external set of newly published ligands. nih.gov
The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used in its development. researchgate.net These descriptors are numerical representations of the physicochemical properties of the molecules. For analogues of this compound and other nAChR ligands, several key descriptors have been identified as crucial for their structure-activity relationship (SAR).
A primary pharmacophore model for nAChR agonists includes:
A positively charged nitrogen atom (ammonium head) that engages in electrostatic or cation-pi interactions with an anionic site in the receptor. nih.gov
A hydrogen bond acceptor, typically a pyridine nitrogen or a carbonyl oxygen. nih.govnih.gov
A hydrophobic region, often an aliphatic ring like the piperidine moiety. nih.gov
Studies on pyrrolidine-modified nicotine (B1678760) agonists have shown that bulky substituents at certain positions can be detrimental to binding affinity, highlighting the importance of steric descriptors . nih.gov Similarly, Hansch-type equations for various series of nicotinic agonists have consistently revealed that detrimental steric effects are major factors modulating receptor affinity. nih.govnih.gov
Other significant descriptors include electronic and thermodynamic properties . These are captured by descriptors such as LogP (lipophilicity), molar refractivity (MR), and various quantum-chemical parameters. nih.gov Weighted Holistic Invariant Molecular (WHIM) descriptors, which encode information about the 3D structure of the molecule in terms of size, shape, symmetry, and atom distribution, have also been used effectively in QSAR models for nicotinoids. nih.gov
The key interactions governing the binding of nicotinic ligands, which these descriptors aim to quantify, include:
An interaction between the ligand's protonated nitrogen and an anionic site in the receptor. nih.gov
A hydrogen bond between a donor in the receptor and an acceptor in the ligand. nih.gov
Pi-system interactions between the ligand's heteroaromatic ring and aromatic residues in the binding site. nih.gov
Cation-pi interactions between the protonated nitrogen and aromatic residues. nih.gov
Steric interactions around both the aliphatic and heteroaromatic parts of the ligand. nih.gov
Table 1: Key Molecular Descriptors in QSAR for Nicotinic Ligands
| Descriptor Class | Specific Descriptor Examples | Relevance to SAR |
| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals volume | Defines the size and shape constraints of the receptor binding pocket. nih.govnih.gov |
| Electronic | Dipole Moment, Partial Atomic Charges, WHIM Descriptors | Governs electrostatic and hydrogen bonding interactions with receptor residues. nih.govnih.gov |
| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Influences the ability to cross membranes and interact with hydrophobic pockets in the receptor. nih.gov |
| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall topology of the molecule. |
| Pharmacophoric | H-bond donors/acceptors, Charged centers | Represents key interaction points essential for binding (e.g., protonated amine, pyridine nitrogen). nih.govnih.gov |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For analogues of this compound, MD simulations provide invaluable insights into their conformational flexibility and their dynamic interactions with target receptors like the nAChR. elifesciences.orgelifesciences.org These simulations can reveal the precise binding modes of ligands and the conformational changes that occur in both the ligand and the receptor upon binding, which are critical for understanding agonist efficacy. biorxiv.orgnih.gov
MD simulations of nicotinic receptors have shown that the binding pocket undergoes significant conformational changes to accommodate agonists. elifesciences.org A key finding is the "weak→strong" affinity transition that occurs as the receptor moves towards an activated state. elifesciences.orgbiorxiv.org During this transition, several events are observed in silico:
Ligand "Flip" : The agonist molecule can rotate approximately 180 degrees around its cationic center within the binding site. elifesciences.orgbiorxiv.org
Loop "Flop" : The receptor's "loop C," a critical component of the binding site, moves inward. elifesciences.orgbiorxiv.org This movement repositions key amino acid residues, such as αY190, to form favorable interactions, like water-mediated hydrogen bonds, with the ligand. elifesciences.orgbiorxiv.org
These coordinated movements result in a smaller, more compact, and hydrophobic binding pocket, which increases van der Waals interactions and stabilizes the high-affinity state of the receptor. elifesciences.orgbiorxiv.org The stability of the ligand-protein complex throughout the simulation, often measured by the root-mean-square deviation (RMSD), is a key indicator of a stable binding mode. nih.gov Furthermore, MD simulations can identify transient intermediate states and specific interactions, such as changes in salt bridges, that may differentiate the binding of various agonists. biorxiv.org By simulating the entire transmembrane domain of the nAChR, researchers have also observed the asynchronous and asymmetrical motions of the different subunits, providing a more complete picture of the receptor's complex dynamics during gating. acs.org
Future Research Directions and Unexplored Avenues for Methyl 6 Piperidin 4 Yl Nicotinate
Development of Novel Synthetic Pathways
While established methods for synthesizing nicotinic acid esters and their derivatives exist, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research focus. chemicalbook.com Future research in the synthesis of methyl 6-(piperidin-4-yl)nicotinate and related structures could explore several innovative approaches:
Greener Synthesis: Traditional methods often rely on harsh reagents and solvents. chemicalbook.com Future pathways could focus on utilizing greener solvents, catalytic systems with higher turnover numbers, and processes that minimize waste generation.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields and purity.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes for the synthesis of this compound could offer high selectivity and milder reaction conditions.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic Hydrogenation | High efficiency, atom economy | Requires specialized equipment, potential for catalyst poisoning |
| Cross-Coupling Reactions | High functional group tolerance, modularity | Cost of catalysts, removal of metal residues |
| Multi-component Reactions | Step economy, diversity-oriented synthesis | Optimization of reaction conditions, purification of products |
Exploration of New Biological Targets and Mechanisms (non-human, in vitro)
The biological activity of piperidine (B6355638) and pyridine (B92270) derivatives is well-documented, with applications ranging from antiviral to anticancer agents. nih.govnih.gov For this compound, future in vitro research could uncover novel biological activities beyond its current scope.
Enzyme Inhibition Assays: Screening the compound against a broad panel of enzymes, particularly those involved in metabolic or signaling pathways, could identify new targets. For instance, its structural motifs are present in compounds targeting kinases and other enzymes. nih.gov
Receptor Binding Studies: Investigating the binding affinity of this compound to various G-protein coupled receptors (GPCRs) and ion channels could reveal unexpected pharmacological properties. The apelin/APJ system is one such target for which antagonists have been identified through high-throughput screening. nih.gov
Antimicrobial and Antiviral Screening: Given the known antimicrobial and antiviral properties of related heterocyclic compounds, it is plausible that this compound could exhibit activity against various pathogens. nih.gov
Application in Materials Science and Supramolecular Chemistry
The unique structural features of this compound, including its hydrogen bond donors and acceptors, make it a promising candidate for applications in materials science.
Polymer Synthesis: The piperidine and pyridine rings can be functionalized to act as monomers in polymerization reactions, leading to the creation of novel polymers with unique thermal, optical, or mechanical properties.
Crystal Engineering: The ability of the molecule to form predictable intermolecular interactions can be exploited in the design of crystalline materials with specific architectures and properties.
Self-Assembling Systems: In supramolecular chemistry, the compound could serve as a building block for the construction of complex, self-assembling systems such as gels, liquid crystals, or molecular cages.
Advanced Computational Model Development for Predictive Research
In silico methods are becoming indispensable in modern chemical research, enabling the prediction of properties and activities before a compound is synthesized. researchgate.netnih.govmdpi.com For this compound, computational modeling can accelerate research in several ways:
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their structural features. mdpi.com Pharmacophore modeling can identify the key structural elements required for interaction with a specific biological target.
Molecular Docking: Docking simulations can predict the binding mode and affinity of the compound to various protein targets, guiding the design of more potent and selective analogs. nih.govnih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of the compound and its derivatives early in the discovery process. nih.govmdpi.com
Integration with Automated Synthesis and High-Throughput Screening in Discovery Research
The combination of automated synthesis and high-throughput screening (HTS) has revolutionized the process of drug discovery and materials development. nih.govnih.gov
Library Synthesis: An automated synthesis platform could be employed to rapidly generate a library of derivatives of this compound with diverse functional groups.
High-Throughput Screening (HTS): This library could then be screened against a wide range of biological targets or assessed for desired material properties using HTS assays. nih.govnih.gov This unbiased approach can lead to the discovery of unexpected activities and applications. nih.gov
The integration of these advanced technologies will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Methyl 6-(piperidin-4-YL)nicotinate?
this compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting a chloronicotinate precursor (e.g., methyl 6-chloronicotinate) with piperidin-4-yl derivatives under reflux conditions in solvents like THF/EtOH (3:1 v/v) or acetonitrile. Triethylamine is often used as a base to deprotonate the amine, enhancing reactivity. Purification is typically achieved via flash chromatography, with yields varying based on reaction time and stoichiometric ratios . For example, methyl 6-chloronicotinate reacted with a benzylpiperidine derivative yielded 19% product after silica gel chromatography, highlighting the need for optimization of temperature and solvent systems .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Key techniques include:
- NMR spectroscopy : H and C NMR can confirm the piperidine ring integration (e.g., signals at δ 53.6 ppm for C-2″ and C-6″ of piperidyl) and ester functionality (δ 61.3 ppm for OCHCH) .
- Mass spectrometry (MS) : ESI-MS data (e.g., m/z 469 [M+H]) validates molecular weight .
- Elemental analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency with theoretical values (e.g., C: 74.33%, H: 6.88%) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection is widely used, as demonstrated for similar nicotinate esters. For example, methyl nicotinate was quantified in ointments using a C18 column and mobile phase of acetonitrile/water (70:30) at 254 nm . LC-MS/MS is recommended for enhanced sensitivity in complex matrices like plasma or tissue homogenates .
Advanced Research Questions
Q. How can researchers design experiments to assess the pharmacological activity of this compound in vivo?
A PICOT framework (Population, Intervention, Comparison, Outcome, Time) is recommended :
- Intervention : Topical application (e.g., 10 to 10 mol/L solutions) to evaluate vasodilation effects .
- Outcome measurement : Laser Doppler flowmetry quantifies blood flow changes (perfusion units, PUs) in microvessels .
- Controls : Untreated contralateral sites or vehicle-only groups (e.g., methanol-soaked cotton) .
- Time : Acute effects (10–60 min post-application) and chronic exposure (e.g., 1 week) to assess tolerance .
Q. What molecular modeling approaches elucidate the interaction of this compound with biological targets?
- Docking studies : Simulate binding to enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), leveraging crystal structures (PDB IDs) to identify key residues (e.g., piperidine interactions with catalytic triads) .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
- Quantum mechanics/molecular mechanics (QM/MM) : Investigate ester hydrolysis mechanisms mediated by skin esterases, such as nonspecific α-naphthylacetate-esterase .
Q. How can contradictory data on ester hydrolysis kinetics be resolved in pharmacokinetic studies?
Discrepancies in hydrolysis rates (e.g., skin vs. plasma esterases) require:
- Compartment-specific assays : Compare enzyme activity in dermal microsomes versus hepatic S9 fractions .
- Isotope labeling : Use C-labeled methyl groups to track methanol release and nicotinic acid formation .
- Kinetic modeling : Fit data to Michaelis-Menten or Hill equations to distinguish allosteric vs. competitive inhibition .
Q. What strategies improve the stability of this compound in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
